molecular formula C22H18N6O4S2 B14477530 9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]- CAS No. 71673-15-9

9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-

Cat. No.: B14477530
CAS No.: 71673-15-9
M. Wt: 494.6 g/mol
InChI Key: PIQPKOSVPGQGKU-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-: is a derivative of 9,10-anthracenedione, a compound known for its diverse applications in various fields such as dye production, pharmaceuticals, and analytical chemistry. This particular derivative is characterized by the presence of two 1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio groups attached to the anthracenedione core, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-anthracenedione derivatives typically involves the functionalization of the anthracenedione core. One common method is the nucleophilic substitution reaction where the anthracenedione is reacted with appropriate nucleophiles under controlled conditions. For the synthesis of 9,10-anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-, the starting material, 9,10-anthracenedione, is reacted with 1-(2-hydroxyethyl)-1H-1,2,4-triazole-3-thiol in the presence of a suitable base and solvent .

Industrial Production Methods: Industrial production of such derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

Chemistry: In chemistry, 9,10-anthracenedione derivatives are used as intermediates in the synthesis of dyes and pigments. They also serve as analytical reagents for the detection of metal ions .

Biology: Biologically, these compounds have shown potential as antimicrobial and anticancer agents. The presence of the triazole groups enhances their biological activity, making them suitable for drug development .

Medicine: In medicine, derivatives of 9,10-anthracenedione are explored for their antitumor properties. Compounds like mitoxantrone, a derivative of anthracenedione, are used in chemotherapy .

Industry: Industrially, these compounds are used in the production of dyes, pigments, and as intermediates in various chemical processes .

Mechanism of Action

The mechanism of action of 9,10-anthracenedione derivatives involves interaction with cellular components such as DNA and enzymes. The triazole groups can form hydrogen bonds and coordinate with metal ions, enhancing the compound’s ability to interfere with biological processes. In anticancer applications, these compounds can intercalate into DNA, disrupting replication and transcription, leading to cell death .

Comparison with Similar Compounds

    Mitoxantrone: A well-known anthracenedione derivative used in cancer treatment.

    Anthraquinone: The parent compound, widely used in dye production.

    1,4-Dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]-9,10-anthracenedione: Another derivative with antitumor activity.

Uniqueness: The presence of the 1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio groups in 9,10-anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]- imparts unique chemical and biological properties, making it distinct from other anthracenedione derivatives. These groups enhance the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

71673-15-9

Molecular Formula

C22H18N6O4S2

Molecular Weight

494.6 g/mol

IUPAC Name

1,5-bis[[1-(2-hydroxyethyl)-1,2,4-triazol-3-yl]sulfanyl]anthracene-9,10-dione

InChI

InChI=1S/C22H18N6O4S2/c29-9-7-27-11-23-21(25-27)33-15-5-1-3-13-17(15)20(32)14-4-2-6-16(18(14)19(13)31)34-22-24-12-28(26-22)8-10-30/h1-6,11-12,29-30H,7-10H2

InChI Key

PIQPKOSVPGQGKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SC3=NN(C=N3)CCO)C(=O)C4=C(C2=O)C(=CC=C4)SC5=NN(C=N5)CCO

Origin of Product

United States

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